4-(1-Adamantyl)benzenesulfonyl chloride
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Description
Scientific Research Applications
Copper(I) Halide Complexes
The compound has been used in the synthesis of stable biscarbenes and their copper(I) complexes, showcasing its utility in the development of new organometallic compounds. These complexes have potential applications in catalysis and materials science. The reactions demonstrate the versatility of adamantyl-based compounds in forming stable, complex structures with metals (Knishevitsky et al., 2008).
Microporous Polymers
Adamantane-based microporous polymers have been prepared through reactions involving 4-(1-Adamantyl)benzenesulfonyl chloride, showing enhanced CO2 uptake capacities. This application highlights the role of adamantyl-based compounds in creating materials with potential for gas storage and separation technologies (Lim et al., 2012).
Synthesis of Novel Compounds
The compound is integral in synthesizing novel organic compounds, such as alkali metal 2-(1-adamantyl)ethynethiolates. These reactions showcase the reactivity of adamantyl-based compounds with electrophilic reagents, opening avenues for creating new molecules with potential applications in medicinal chemistry and material science (Petrov et al., 2010).
Chemical Transformations
Polymer-supported benzenesulfonamides prepared from 4-(1-Adamantyl)benzenesulfonyl chloride have been used as intermediates in various chemical transformations. This application emphasizes the compound's utility in solid-phase synthesis, enabling the development of diverse chemical scaffolds (Fülöpová & Soural, 2015).
Friedel-Crafts Sulfonylation
The compound plays a crucial role in Friedel-Crafts sulfonylation reactions, facilitating the synthesis of diaryl sulfones. These reactions are vital for creating compounds with potential applications in pharmaceuticals and agrochemicals (Nara et al., 2001).
Catalysis and Synthetic Chemistry
4-(1-Adamantyl)benzenesulfonyl chloride is used in palladium-catalyzed coupling reactions, demonstrating its utility in synthetic chemistry for creating complex molecules. These methodologies have broad applications in developing new drugs and materials (Yuan et al., 2015).
properties
IUPAC Name |
4-(1-adamantyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO2S/c17-20(18,19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKZBSLGLBVFCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377916 |
Source
|
Record name | 4-(1-adamantyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)benzenesulfonyl chloride | |
CAS RN |
144174-50-5 |
Source
|
Record name | 4-(1-adamantyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(adamantan-1-yl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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